molecular formula C18H16N4O6S B3589401 4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Cat. No.: B3589401
M. Wt: 416.4 g/mol
InChI Key: RXNCAVOPQARRDE-UHFFFAOYSA-N
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Description

4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The nitrophenyl group is introduced through nitration reactions, and the sulfonylmorpholine moiety is attached via sulfonation and subsequent morpholine substitution .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may use nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the sulfonyl group can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S/c23-22(24)15-5-1-3-13(11-15)17-19-20-18(28-17)14-4-2-6-16(12-14)29(25,26)21-7-9-27-10-8-21/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNCAVOPQARRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Reactant of Route 2
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4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Reactant of Route 3
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4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Reactant of Route 4
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4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Reactant of Route 5
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4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Reactant of Route 6
4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

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